N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S.C12H23N/c1-19(2,3)27-18(24)20-15(9-10-28(4)25)17(23)26-12-14-7-5-13(6-8-14)11-16(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,22);11-13H,1-10H2/t15-,28?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGFQLQKQKTCP-ULBWMJEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)OCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)OCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) group. The oxidation of methionine to methionine sulfoxide is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final product is obtained by coupling the Boc-protected methionine sulfoxide with dicyclohexylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methionine moiety can be further oxidized to methionine sulfone.
Reduction: The sulfoxide group can be reduced back to methionine using reducing agents like dithiothreitol.
Substitution: The Boc group can be removed under acidic conditions to yield free methionine sulfoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Methionine sulfone.
Reduction: Methionine.
Substitution: Free methionine sulfoxide.
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used in solid-phase peptide synthesis as a protected amino acid derivative.
Biology: Incorporated into peptides and proteins to study protein structure and function.
Medicine: Investigated for its potential role in drug development and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, allowing for the formation of peptide bonds and the study of protein interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Methionine: A similar compound without the sulfoxide group.
Boc-L-Methionine sulfone: An oxidized form of Boc-L-Methionine.
Fmoc-L-Methionine: Another protected form of methionine used in peptide synthesis
Uniqueness
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid is unique due to the presence of the sulfoxide group, which imparts different chemical properties and reactivity compared to its non-oxidized counterparts. This makes it particularly useful in studying oxidative stress and protein oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
